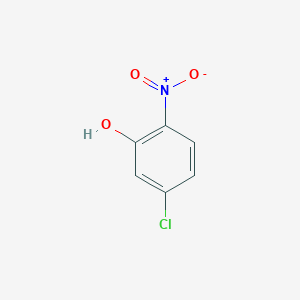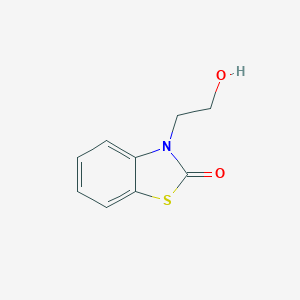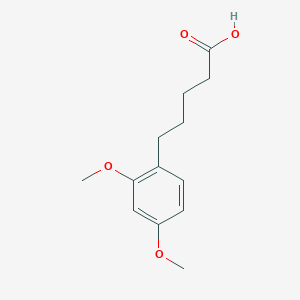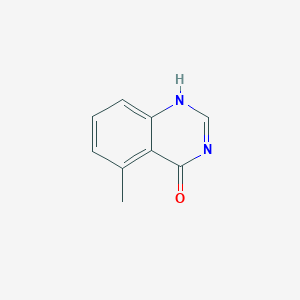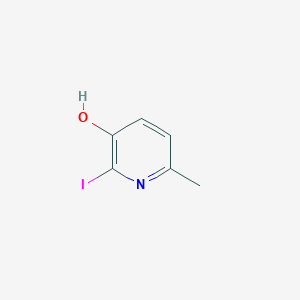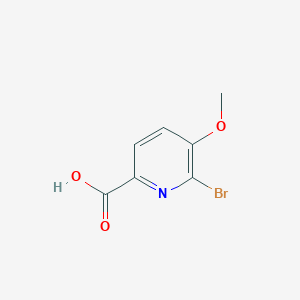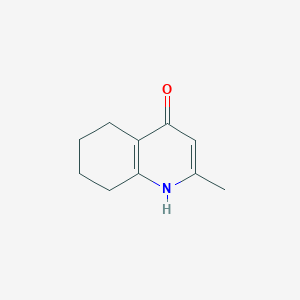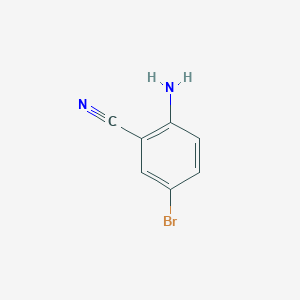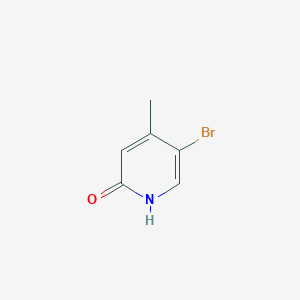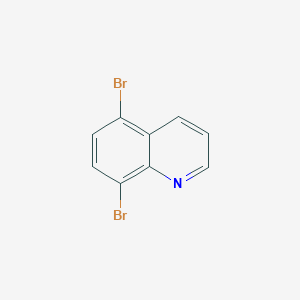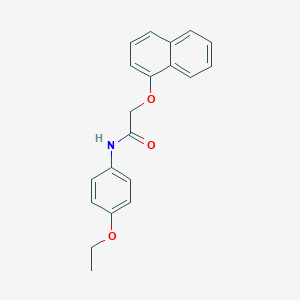
N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide, also known as ENA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ENA is a member of the naphthalene family and is synthesized through a multi-step process. In
Mécanisme D'action
The mechanism of action of N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide is not fully understood, but it is believed to work by disrupting the cell membrane of bacteria and fungi, leading to their death. N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide has also been found to induce apoptosis in cancer cells by activating caspase enzymes.
Effets Biochimiques Et Physiologiques
N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide has been found to have minimal toxicity and does not have any significant effects on biochemical and physiological processes in the body. However, further studies are needed to fully understand the long-term effects of N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide on human health.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level, making it ideal for use in various research applications. However, N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide has some limitations, including its limited solubility in water and some organic solvents, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide. One potential area of study is its potential use in the treatment of drug-resistant bacterial and fungal infections. N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide could also be studied for its potential use in combination with other drugs to enhance their effectiveness in cancer treatment. Further studies are also needed to fully understand the long-term effects of N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide on human health and to determine its safety for use in therapeutic applications.
Conclusion:
In conclusion, N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide has shown promising results in antibacterial and antifungal properties as well as cancer treatment, and further studies are needed to fully understand its potential in therapeutic applications.
Méthodes De Synthèse
N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide is synthesized through a multi-step process that involves the reaction of ethoxybenzene with naphthalene-1-carboxylic acid. The resulting product is then reacted with chloroacetyl chloride to form N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide. The synthesis method of N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide requires careful attention to detail and a high level of expertise in organic chemistry.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide has been found to have potential applications in various fields of scientific research. It has been studied for its antibacterial and antifungal properties and has shown promising results in inhibiting the growth of certain strains of bacteria and fungi. N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide has also been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
443644-39-1 |
|---|---|
Nom du produit |
N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide |
Formule moléculaire |
C20H19NO3 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C20H19NO3/c1-2-23-17-12-10-16(11-13-17)21-20(22)14-24-19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,2,14H2,1H3,(H,21,22) |
Clé InChI |
MTBYJHWKNOCXDJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=CC=CC=C32 |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



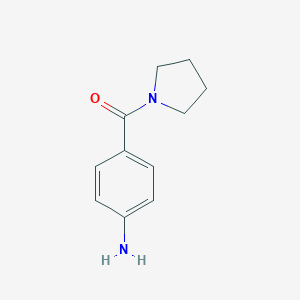
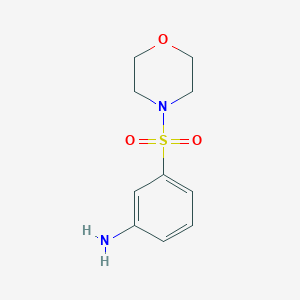
![1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185280.png)
